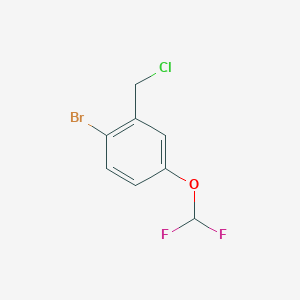
rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, is a synthetic organic compound It is characterized by its unique oxolane ring structure and the presence of an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the oxolane ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions may target the oxolane ring or the aminomethyl group, potentially leading to ring-opening or the formation of primary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aminomethyl group or the carboxylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological activity. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: Lacks the hydrochloride group.
Ethyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.
(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid: The free acid form without the ester group.
Uniqueness
Rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a hydrochloride salt. These features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
methyl 3-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H |
Clave InChI |
SQPQJZVHFUTGFV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(CCO1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



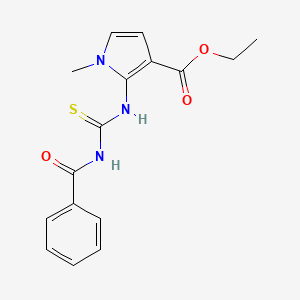


![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
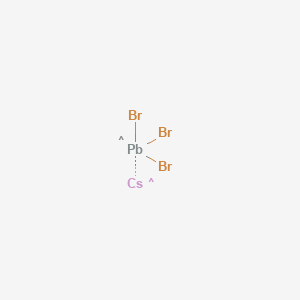

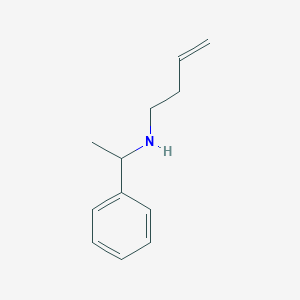

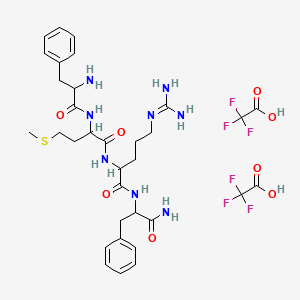
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)
